molecular formula C12H24Cl2N2O2 B13034096 Methyl 1,4'-bipiperidine-3-carboxylate 2hcl

Methyl 1,4'-bipiperidine-3-carboxylate 2hcl

Cat. No.: B13034096
M. Wt: 299.23 g/mol
InChI Key: RWHMTCOEUCPNRO-UHFFFAOYSA-N
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Description

Methyl 1,4’-bipiperidine-3-carboxylate 2hcl is a chemical compound with the molecular formula C12H22N2O2. It is a derivative of bipiperidine, a bicyclic structure consisting of two piperidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1,4’-bipiperidine-3-carboxylate 2hcl typically involves the reaction of piperidine derivatives under specific conditions. One common method includes the esterification of 1,4’-bipiperidine-3-carboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of Methyl 1,4’-bipiperidine-3-carboxylate 2hcl may involve large-scale esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4’-bipiperidine-3-carboxylate 2hcl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1,4’-bipiperidine-3-carboxylate 2hcl has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 1,4’-bipiperidine-3-carboxylate 2hcl involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 1’-methyl-1,4’-bipiperidine-3-carboxylic acid dihydrochloride
  • Methyl [1,4’-bipiperidine]-4-carboxylate 2HCl

Uniqueness

Methyl 1,4’-bipiperidine-3-carboxylate 2hcl is unique due to its specific ester functional group, which imparts distinct chemical reactivity and biological activity compared to other bipiperidine derivatives.

Properties

Molecular Formula

C12H24Cl2N2O2

Molecular Weight

299.23 g/mol

IUPAC Name

methyl 1-piperidin-4-ylpiperidine-3-carboxylate;dihydrochloride

InChI

InChI=1S/C12H22N2O2.2ClH/c1-16-12(15)10-3-2-8-14(9-10)11-4-6-13-7-5-11;;/h10-11,13H,2-9H2,1H3;2*1H

InChI Key

RWHMTCOEUCPNRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCCN(C1)C2CCNCC2.Cl.Cl

Origin of Product

United States

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